molecular formula C14H16O3 B1599982 Tetrahydrofurfuryl cinnamate CAS No. 65505-25-1

Tetrahydrofurfuryl cinnamate

Cat. No. B1599982
CAS RN: 65505-25-1
M. Wt: 232.27 g/mol
InChI Key: QCMSQCLNALBZOD-CMDGGOBGSA-N
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Description

Tetrahydrofurfuryl cinnamate is a compound that belongs to the class of organic compounds known as cinnamic acid esters . It is also known as tetrahydrofurfuryl 3-phenylprop-2-enoate . It has a sweet, balsam, and cortex taste .


Physical And Chemical Properties Analysis

Tetrahydrofurfuryl cinnamate is a colorless, slightly viscous liquid . It has a sweet, balsam, and cortex odor . It is soluble in oils and ethanol, but insoluble in water . Its specific gravity is between 1.10700 to 1.11300 at 25.00 °C . The boiling point is between 390.00 to 391.00 °C at 760.00 mm Hg .

Scientific Research Applications

1. Potential in Cannabis Synergy and Phytocannabinoid-terpenoid Entourage Effects

Tetrahydrofurfuryl cinnamate may play a role in the synergistic effects observed in cannabis pharmacology. It is part of the cannabis terpenoids, sharing a precursor with phytocannabinoids. These compounds are significant in flavor and fragrance, and have been recognized for their potent effects on behavior and potential therapeutic applications in pain, inflammation, depression, anxiety, addiction, epilepsy, cancer, and infections (Russo, 2011).

2. Enhancing Hepatic Lipid Metabolism and Antioxidant Defense Systems

Cinnamate, including tetrahydrofurfuryl cinnamate, has been shown to positively influence lipid metabolism and enhance antioxidant enzyme activities. This study on rats indicated that cinnamate supplementation leads to lower hepatic cholesterol and triglyceride levels and improved antioxidant defense systems, suggesting its potential for managing cholesterol-related issues (Lee et al., 2003).

3. Antimicrobial Properties

Cinnamic acids, including derivatives like tetrahydrofurfuryl cinnamate, demonstrate significant growth inhibition against various bacterial and fungal species. This includes potent antitubercular activity, indicating potential as future drugs for treating tuberculosis (Guzman, 2014).

4. Cardioprotective Effects

Tetrahydrofurfuryl cinnamate may contribute to the cardioprotective effects observed in cinnamic derivatives. These substances have shown efficacy in reducing myocardial ischemia in rat models, attributed to anti-oxidative and anti-inflammatory properties, and the enhancement of nitric oxide (Song et al., 2013).

5. Potential in Food Industry as Flavoring Agent

Tetrahydrofurfuryl cinnamate, as part of methyl cinnamate, is used as a safe flavoring agent in the food industry. Its biological actions, such as inhibitory effects on gastrointestinal contractility, suggest a potential for broader applications (Lima et al., 2014).

6. Antioxidant and Myeloprotective Properties

Cinnamic acid, a component of tetrahydrofurfuryl cinnamate, demonstrates antioxidant activity and has shown potential in ameliorating myelosuppression and oxidative stress induced by certain chemotherapeutic agents (Patra et al., 2012).

7. Use in Cosmetics

Cinnamic acid derivatives, including tetrahydrofurfuryl cinnamate, are utilized in cosmetics for various functions like perfuming, UV protection, and possessing antimicrobial activities. They also show potential in skin lightening and anti-aging properties (Gunia-Krzyżak et al., 2018).

8. Anticancer Potential

Cinnamic acid derivatives have been explored for their anticancer properties. They have shown efficacy in various forms, such as esters, amides, hydrazides, and related derivatives, indicating their potential as synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name

oxolan-2-ylmethyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-14(17-11-13-7-4-10-16-13)9-8-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMSQCLNALBZOD-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)COC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless slightly viscous liquid; Sweet persistent balmy vinous aroma
Record name Tetrahydrofurfuryl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

390.00 to 391.00 °C. @ 760.00 mm Hg
Record name Tetrahydrofurfuryl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name Tetrahydrofurfuryl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.107-1.113
Record name Tetrahydrofurfuryl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1435/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Tetrahydrofurfuryl cinnamate

CAS RN

65505-25-1
Record name Tetrahydrofurfuryl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydrofurfuryl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROFURFURYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HQB67K00K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetrahydrofurfuryl cinnamate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2016 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) of the EFSA was requested to consider evaluations of flavouring substances assessed since …
Number of citations: 4 efsa.onlinelibrary.wiley.com
SZ Abd Ghafar, A Mediani, M Maulidiani… - Food Research …, 2020 - Elsevier
Proton nuclear magnetic resonance ( 1 H NMR)- and ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS)-based analytical tools are frequently used in …
Number of citations: 16 www.sciencedirect.com
JB Dickey - 1930 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 4 search.proquest.com
SZ Abd Ghafar, A Mediani, NS Ramli, F Abas - Food Bioscience, 2018 - Elsevier
… Peak 8 which showed a deprotonated molecular ion [MH] - at m/z 230.96, was tentatively identified as tetrahydrofurfuryl cinnamate due to its fragmentation ion at m/z 148, which …
Number of citations: 30 www.sciencedirect.com
JA Maga, I Katz - Critical Reviews in Food Science & Nutrition, 1979 - Taylor & Francis

Furans represent a class of compounds that have been reported in a wide variety of foods. Normally, they result from thermal decomposition reactions, and, as such, are important in …

Number of citations: 399 www.tandfonline.com
M Seididamyeh, ADT Phan, D Sivakumar, ME Netzel… - Foods, 2023 - mdpi.com
Tasmannia lanceolata, Diploglottis bracteata and Syzygium aqueum are understudied native Australian plants. This study aimed to characterise the non-anthocyanin phenolic and …
Number of citations: 2 www.mdpi.com
S Zambianchi, V Patrone, PP Becchi, ML Callegari… - Food Control, 2023 - Elsevier
Buttafuoco dell’Oltrepo’ Pavese (or Buttafuoco) is an important and renowned red wine, protected by a Denominazione di Origine Controllata (DOC) designation established in 2010, …
Number of citations: 2 www.sciencedirect.com
D Setyabrata, K Vierck, TR Sheets, JF Legako… - Metabolites, 2022 - mdpi.com
The objective of this study was to characterize and compare the dry-aging flavor precursors and their liberation mechanisms in beef aged with different methods. Thirteen paired loins …
Number of citations: 11 www.mdpi.com
Z JANDRIC, M RIBIČ, T CAUSON, S NAUER… - Food Chemistry …, 2023 - Elsevier
Grapevines are susceptible to a wide range of fungal diseases that result in significant annual economic losses in the global wine industry. The present study uses a non-targeted mass …
Number of citations: 0 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 20 efsa.onlinelibrary.wiley.com

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